
BIMU 8
Descripción general
Descripción
BIMU 8, también conocido como clorhidrato de N-[(1R,5S)-8-metil-8-azabiciclo[3.2.1]oct-3-il]-2-oxo-3-(propan-2-il)-2,3-dihidro-1H-bencimidazol-1-carboxamida, es un compuesto que actúa como agonista selectivo para el receptor de 5-hidroxitriptamina 4 . Este compuesto es notable por su capacidad para aumentar la frecuencia respiratoria al activar el complejo pre-Botzinger en el tronco encefálico .
Aplicaciones Científicas De Investigación
BIMU 8 tiene varias aplicaciones de investigación científica:
Química: Se utiliza como un compuesto de referencia para estudiar las propiedades y reacciones de los agonistas del receptor de 5-hidroxitriptamina 4.
Biología: this compound se utiliza para investigar el papel de los receptores de 5-hidroxitriptamina 4 en varios procesos biológicos, incluyendo la respiración y la memoria.
Medicina: La investigación ha demostrado que this compound puede contrarrestar la depresión respiratoria causada por analgésicos opiáceos sin afectar sus propiedades analgésicas. Esto lo convierte en un posible candidato para la terapia combinada con opiáceos.
Mecanismo De Acción
BIMU 8 ejerce sus efectos uniéndose selectivamente y activando los receptores de 5-hidroxitriptamina 4 . Esta activación conduce a un aumento de la frecuencia respiratoria al estimular el complejo pre-Botzinger en el tronco encefálico . Los objetivos moleculares involucrados en esta vía incluyen los receptores de 5-hidroxitriptamina 4 y las moléculas de señalización asociadas que regulan la función respiratoria.
Análisis Bioquímico
Biochemical Properties
Bimu 8 plays a significant role in biochemical reactions, particularly those involving the 5-HT4 receptor . It interacts with enzymes, proteins, and other biomolecules, primarily through its action as a 5-HT4 receptor agonist . The nature of these interactions involves the binding of this compound to the 5-HT4 receptor, which triggers a series of biochemical reactions .
Cellular Effects
This compound has profound effects on various types of cells and cellular processes. It influences cell function by interacting with the 5-HT4 receptor, which can impact cell signaling pathways, gene expression, and cellular metabolism . For instance, this compound has been found to increase the rate of respiration in cells by activating the pre-Botzinger complex in the brain stem .
Molecular Mechanism
The mechanism of action of this compound involves its binding to the 5-HT4 receptor . This binding interaction leads to the activation of the receptor, which can result in changes in gene expression and enzyme activity . The exact molecular mechanism is complex and involves a series of biochemical reactions triggered by the activation of the 5-HT4 receptor .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models .
Metabolic Pathways
This compound is involved in metabolic pathways related to the 5-HT4 receptor . It interacts with enzymes and cofactors associated with these pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve its interaction with the 5-HT4 receptor .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are related to its interaction with the 5-HT4 receptor .
Métodos De Preparación
La síntesis de BIMU 8 implica varios pasos. Una ruta sintética común incluye la reacción de 8-metil-8-azabiciclo[3.2.1]octan-3-ona con 2-oxo-3-(propan-2-il)-2,3-dihidro-1H-bencimidazol-1-carboxamida en condiciones específicas Las condiciones de reacción típicamente involucran el uso de solventes como el dimetilsulfóxido y catalizadores para facilitar la reacción.
Análisis De Reacciones Químicas
BIMU 8 experimenta diversas reacciones químicas, incluyendo:
Oxidación: Esta reacción puede ser facilitada por agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el hidruro de litio y aluminio.
Sustitución: Las reacciones de sustitución nucleofílica pueden ocurrir con reactivos como el hidróxido de sodio o el cianuro de potasio.
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación de this compound puede producir cetonas o ácidos carboxílicos correspondientes, mientras que la reducción puede producir alcoholes o aminas .
Comparación Con Compuestos Similares
BIMU 8 es único entre los agonistas del receptor de 5-hidroxitriptamina 4 debido a su capacidad para contrarrestar la depresión respiratoria inducida por opiáceos sin afectar los efectos analgésicos de los opiáceos . Compuestos similares incluyen:
Mosaprida: Otro agonista del receptor de 5-hidroxitriptamina 4, pero no reduce la depresión respiratoria.
Las propiedades únicas de this compound lo convierten en un compuesto valioso para la investigación y posibles aplicaciones terapéuticas.
Propiedades
IUPAC Name |
N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-2-oxo-3-propan-2-ylbenzimidazole-1-carboxamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N4O2.ClH/c1-12(2)22-16-6-4-5-7-17(16)23(19(22)25)18(24)20-13-10-14-8-9-15(11-13)21(14)3;/h4-7,12-15H,8-11H2,1-3H3,(H,20,24);1H/t13?,14-,15+; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQYXXIUVFVOJCX-XZPOUAKSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3CC4CCC(C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N1C2=CC=CC=C2N(C1=O)C(=O)NC3C[C@H]4CC[C@@H](C3)N4C.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27ClN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80895072 | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134296-40-5 | |
| Record name | BIMU-8 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134296405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | BIMU 8 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80895072 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary molecular target of Bimu 8?
A1: this compound acts primarily as an agonist at the 5-HT4 receptor subtype. [, , , ] This means it binds to the receptor and activates it, mimicking the effects of serotonin at this specific subtype.
Q2: What are the downstream effects of this compound activating the 5-HT4 receptor?
A2: Activation of the 5-HT4 receptor by this compound triggers a cascade of intracellular events, primarily through the G protein-coupled receptor pathway. These effects vary depending on the tissue and include:
- Enhanced acetylcholine release in the brain: This may contribute to its procognitive effects. []
- Facilitation of cholinergic neuromuscular transmission in the gastrointestinal tract: This underlies its prokinetic properties, enhancing gastrointestinal motility. [, ]
- Relaxation of smooth muscle in the pulmonary vein: This suggests a potential role in cardiovascular regulation. []
- Modulation of GABA release in the hippocampus: This indicates involvement in complex neuronal signaling pathways. []
Q3: Does this compound exhibit any activity at other serotonin receptor subtypes?
A3: While this compound demonstrates high selectivity for the 5-HT4 receptor, some studies suggest it may interact with other subtypes at higher concentrations. For instance, one study found that this compound, at a concentration of 500 µg/rat, increased basal ascorbic acid release in the rat striatum, which was not affected by the 5-HT4 antagonist, DAU 6285. [] This indicates potential activity at other serotonin receptor subtypes, though further investigation is needed.
Q4: What is the molecular formula and weight of this compound?
A4: The molecular formula of this compound is C20H27N5O2·HCl, and its molecular weight is 405.9 g/mol.
Q5: How do structural modifications of this compound affect its activity and selectivity for the 5-HT4 receptor?
A5: Research on structurally similar compounds provides insights into the structure-activity relationship of this compound. For example, the presence of an isopropyl substituent at the 3-position of the benzimidazole ring seems crucial for its partial agonist activity at the 5-HT4 receptor. [] Modifications to the piperazine moiety and alkylene spacer also influence its affinity and activity profile.
Q6: What in vitro models have been used to study the effects of this compound?
A6: Various in vitro models, including:
- Isolated tissue preparations: These include guinea pig ileum [, ], rat esophagus [], and sheep pulmonary vein [] to assess its effects on smooth muscle contractility.
- Cell culture systems: Mouse colliculi neurons [] were used to investigate its influence on K+ currents.
- Human intestinal epithelium enriched in L-cells: This model was utilized to assess its ability to stimulate GLP-1 secretion. []
Q7: What are the main in vivo findings regarding this compound's effects on the central nervous system?
A7: In vivo studies in rodents revealed that this compound:
- Facilitates acetylcholine release in the rat frontal cortex: This suggests a potential role in cognitive enhancement. []
- Exhibits procognitive effects in the mouse passive avoidance test, reversing amnesia induced by scopolamine, dicyclomine, and hypoxia: This further supports its potential in memory disorders. []
- Modulates GABA release in the guinea pig hippocampus, indicating complex interactions within neuronal circuits. []
Q8: Has this compound demonstrated efficacy in any animal models of disease?
A8: this compound has shown promising results in animal models of:
- Parkinson's disease: Both activation and blockade of 5-HT4 receptors in the lateral habenula, potentially mediated by this compound, improved working memory in unilateral 6-hydroxydopamine-lesioned rats. [, ]
- Respiratory compromise: In a goat model, this compound attenuated etorphine-induced respiratory compromise. []
Q9: What are the implications of species differences in 5-HT4 receptor pharmacology for the development of this compound as a therapeutic agent?
A10: While this compound generally exhibits a consistent pharmacological profile across different species, some studies highlight potential variations. For instance, one study observed a lower potency of this compound in the human isolated detrusor muscle compared to other peripheral tissues. [] Understanding and addressing these species differences are crucial for translating preclinical findings to clinical applications.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


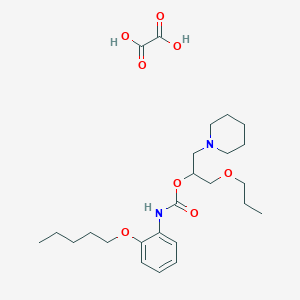
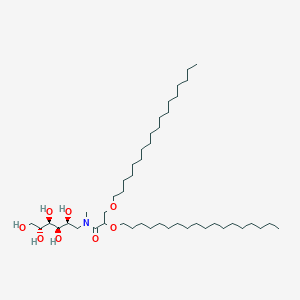
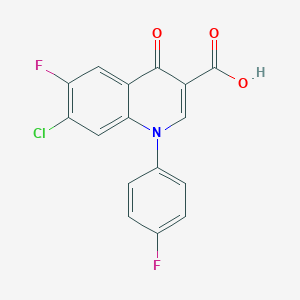


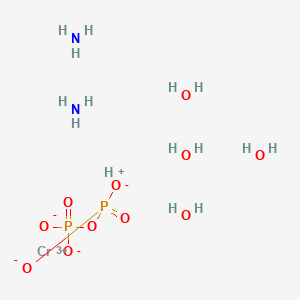
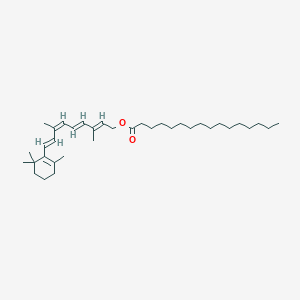
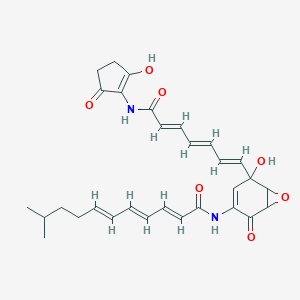
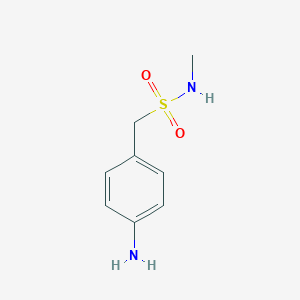

![4-Chloro-7-mesityl-2,5-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B138931.png)
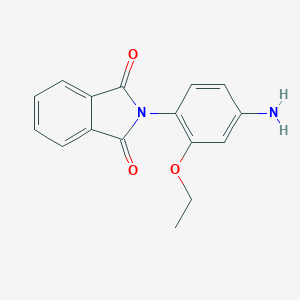
![(1R,4R,5R)-5-Acetylbicyclo[2.2.1]heptan-2-one](/img/structure/B138935.png)
![2-[(2-Aminophenyl)carbamothioylamino]acetic acid](/img/structure/B138938.png)
